

Introduction to (S,R,S)-AHPC and its Role in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (S,R.S)-AHPC-PEG2-NHS ester

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(S,R,S)-AHPC, also known as VH032-NH2, is a potent small molecule ligand that specifically binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] Its primary application is in the field of targeted protein degradation, particularly as a key component in the design of Proteolysis Targeting Chimeras (PROTACs).[2][4] PROTACs are heterobifunctional molecules that function by inducing the degradation of specific target proteins.[4][5] They consist of two distinct ligands connected by a linker: one ligand binds to a target protein of interest, and the other, such as (S,R,S)-AHPC, recruits an E3 ubiquitin ligase.[4][6]

By simultaneously binding to both the target protein and the E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex.[7][8] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme associated with the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's proteasome.[9][10] (S,R,S)-AHPC is a foundational component for many VHL-based PROTACs due to its well-characterized binding and efficacy in recruiting the VHL E3 ligase complex.[11][12][13]

The VHL E3 Ubiquitin Ligase Complex

The von Hippel-Lindau protein is the substrate-recognition subunit of the Cullin 2 RING E3 ubiquitin ligase complex (CRL2^VHL^).[9][10][11] This complex is a crucial part of the ubiquitin-proteasome system (UPS), the primary cellular machinery for degrading intracellular proteins. [9] The CRL2^VHL^ complex is composed of several proteins: VHL, Elongin B, Elongin C, Cullin 2 (Cul2), and Ring-box protein 1 (Rbx1).[10][14] Under normal oxygen conditions (normoxia), the VHL complex's primary role is to recognize and target the alpha subunits of

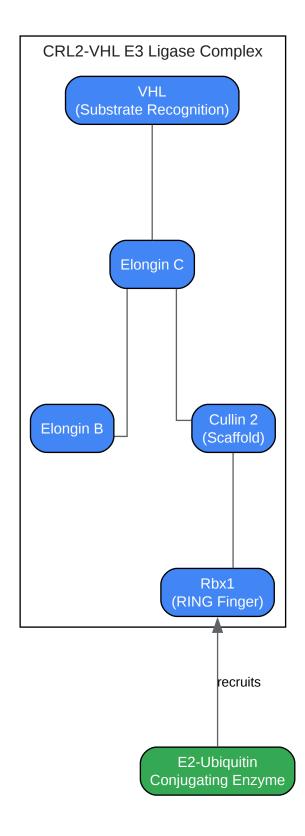




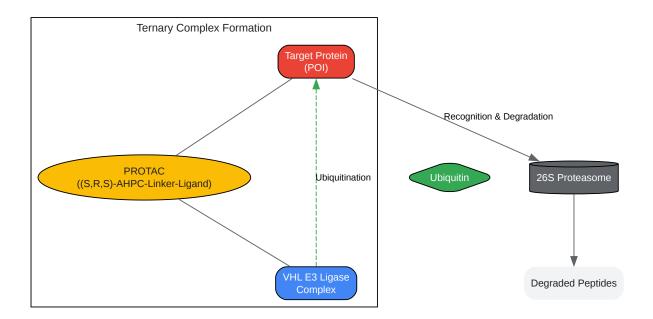


hypoxia-inducible factors (HIFs) for ubiquitination and subsequent degradation, thus acting as a tumor suppressor.[9][15][16] PROTACs containing (S,R,S)-AHPC effectively hijack this natural cellular process to degrade other disease-causing proteins.[17]

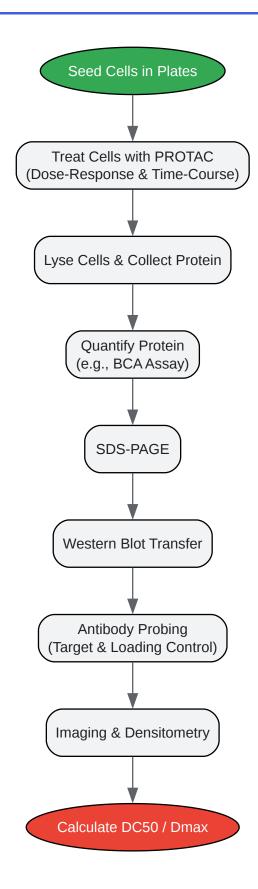












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- To cite this document: BenchChem. [Introduction to (S,R,S)-AHPC and its Role in Targeted Protein Degradation]. BenchChem, [2025]. [Online PDF]. Available at:



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